molecular formula C21H23ClN2O5 B15155617 Ethyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B15155617
M. Wt: 418.9 g/mol
InChI Key: WNCRGOFJDBTQBQ-UHFFFAOYSA-N
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Description

Ethyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted methoxyphenyl group, a morpholine ring, and a benzoate ester, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-5-morpholinylbenzoic acid in the presence of a base such as triethylamine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the biochemical pathway it regulates .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another compound with a similar chloro-substituted methoxyphenyl group.

    4-Hydroxy-2-quinolones: Compounds with similar aromatic structures and potential biological activities.

Uniqueness

Ethyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its morpholine ring and benzoate ester make it distinct from other similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C21H23ClN2O5

Molecular Weight

418.9 g/mol

IUPAC Name

ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H23ClN2O5/c1-3-29-21(26)16-13-15(5-6-18(16)24-8-10-28-11-9-24)23-20(25)17-12-14(22)4-7-19(17)27-2/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,25)

InChI Key

WNCRGOFJDBTQBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCOCC3

Origin of Product

United States

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